7-phenyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one
CAS No.: 34102-81-3
Cat. No.: VC7591633
Molecular Formula: C11H8N4O
Molecular Weight: 212.212
* For research use only. Not for human or veterinary use.
![7-phenyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one - 34102-81-3](/images/structure/VC7591633.png)
Specification
CAS No. | 34102-81-3 |
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Molecular Formula | C11H8N4O |
Molecular Weight | 212.212 |
IUPAC Name | 7-phenyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one |
Standard InChI | InChI=1S/C11H8N4O/c16-10-6-9(8-4-2-1-3-5-8)15-11(14-10)12-7-13-15/h1-7H,(H,12,13,14,16) |
Standard InChI Key | ACUIPZKNCVNUTM-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=CC(=O)NC3=NC=NN23 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The molecule consists of a triazolo[1,5-a]pyrimidin-5-one backbone substituted with a phenyl group at the 7-position. The triazole ring (positions 1–3) is fused to the pyrimidinone system (positions 5–8), creating a planar, conjugated structure that enhances stability and electronic delocalization. Key structural features include:
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Triazole Ring: A five-membered ring containing three nitrogen atoms, contributing to hydrogen-bonding capabilities.
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Pyrimidinone Moiety: A six-membered ring with a ketone group at position 5, enabling electrophilic reactivity.
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7-Phenyl Substituent: An aromatic group that influences steric and electronic properties, potentially modulating biological activity .
The IUPAC name, 7-phenyl-4H-[1, triazolo[1,5-a]pyrimidin-5-one, reflects this arrangement, while the SMILES string C1=CC=C(C=C1)C2=CC(=O)NC3=NC=NN23
provides a simplified representation.
Table 1: Molecular Properties
Property | Value | Source |
---|---|---|
CAS Number | 34102-81-3 | |
Molecular Formula | ||
Molecular Weight | 212.21 g/mol | |
IUPAC Name | 7-phenyl-4H- triazolo[1,5-a]pyrimidin-5-one | |
PubChem CID | 135710764 | |
SMILES | C1=CC=C(C=C1)C2=CC(=O)NC3=NC=NN23 |
Synthesis and Reaction Pathways
Primary Synthetic Routes
The most reported method involves cyclocondensation of 3-amino-1,2,4-triazole with ethyl phenylpropiolate under basic conditions . This one-pot reaction proceeds via nucleophilic attack of the triazole’s amino group on the electrophilic alkyne, followed by cyclodehydration to form the fused ring system.
Mechanistic Overview:
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Nucleophilic Addition: The amino group of 3-amino-1,2,4-triazole attacks the β-carbon of ethyl phenylpropiolate, forming a transient enamine intermediate.
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Cyclization: Intramolecular attack by the triazole’s N1 nitrogen on the carbonyl carbon generates the pyrimidinone ring.
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Aromatization: Elimination of ethanol and water yields the conjugated triazolopyrimidinone product.
Table 2: Synthesis Conditions
Reactant A | Reactant B | Solvent | Temperature | Yield | Source |
---|---|---|---|---|---|
3-Amino-1,2,4-triazole | Ethyl phenylpropiolate | THF | Reflux | 32–91% |
Regioselective Modifications
Studies on analogous triazolopyrimidines demonstrate that substituent placement (e.g., methyl or aryl groups) significantly impacts regioselectivity. For example, 3,5-diamino-1,2,4-triazole reacts with 1-aryl-1,3-butanediones to yield 7-aryl-5-methyl derivatives, whereas 1-aryl-2-buten-1-ones produce 5-aryl-7-methyl isomers . While these findings pertain to related compounds, they suggest strategies for functionalizing the 7-phenyl derivative through precursor modification.
Physicochemical Properties
Solubility and Stability
Available data indicate that the compound is a solid at room temperature, typically supplied as a powder . Solubility parameters remain unreported, but analogues with similar structures exhibit limited aqueous solubility and preferential dissolution in polar aprotic solvents (e.g., DMSO, DMF) . Stability under ambient conditions is presumed high due to aromatic conjugation, though hygroscopicity data are unavailable .
Challenges and Future Directions
Knowledge Gaps
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Safety Profiles: No toxicological or ecotoxicological data are publicly available .
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Synthetic Optimization: Current yields (32–91%) vary widely, necessitating catalyst or solvent screening .
Research Opportunities
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Biological Screening: Evaluate affinity for disease-relevant targets (e.g., kinases, viral polymerases).
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Derivatization: Introduce substituents at positions 2 or 4 to modulate solubility and bioactivity.
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